N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenethyl group linked to a quinazolinone core. The quinazolinone moiety is substituted with a 2-oxo-2-(phenethylamino)ethyl chain at position 3, contributing to its unique electronic and steric profile.
Synthesis of such compounds typically involves multi-step routes, including condensation of hydrazides with electrophilic reagents (e.g., phthalic anhydride or thiocarbonyl-bis-thioglycolic acid) in refluxing dioxane or ethanol . The quinazolinone core is often derived from anthranilic acid or methyl 2-isothiocyanatobenzoate, followed by oxidation or thiol substitution .
Properties
Molecular Formula |
C30H32N4O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C30H32N4O6/c1-39-25-13-12-22(18-26(25)40-2)15-17-32-27(35)19-33-24-11-7-6-10-23(24)29(37)34(30(33)38)20-28(36)31-16-14-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,36)(H,32,35) |
InChI Key |
JNLMDYFZFVHVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the phenylethyl side chain and the acetamide group. Key reagents used in these steps include dimethoxybenzene, ethylamine, and acetic anhydride. Reaction conditions often involve the use of catalysts such as DMAP (dimethylaminopyridine) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s structure enables diverse reactivity due to functional groups such as amides, ketones, and aromatic rings.
Amide Hydrolysis
-
Reaction : Hydrolysis of the acetamide group under acidic or basic conditions.
-
Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
-
Outcome : Liberation of carboxylic acid derivatives, potentially altering the compound’s pharmacokinetic profile.
Oxidation Reactions
-
Target : The phenethylamino group (secondary amine) or ketone moieties.
-
Conditions : Oxidizing agents like H₂O₂ or KMnO₄ under specific pH and temperature controls.
-
Outcome : Formation of imine intermediates or quinazoline ring modifications.
Nucleophilic Substitution
-
Target : The quinazoline ring’s electrophilic sites.
-
Conditions : Alkylating agents (e.g., alkyl halides) in polar aprotic solvents (e.g., DMF).
-
Outcome : Alkylation at the 3-position of the quinazoline ring, leading to structural analogs .
Stability and Analytical Characterization
-
Stability : The compound is stable under normal laboratory conditions but may undergo hydrolysis or oxidation under extreme pH or temperature.
-
Analytical Methods :
-
NMR Spectroscopy : Confirms structural integrity via proton and carbon shifts.
-
Mass Spectrometry (MS) : Validates molecular weight (479.5 g/mol) and purity.
-
Reaction Comparison Table
| Reaction Type | Functional Group Target | Conditions | Key Outcome |
|---|---|---|---|
| Amide Hydrolysis | Acetamide (-NHCO-) | Acidic/Basic | Carboxylic Acid |
| Oxidation | Phenethylamino (-NHR) | H₂O₂, KMnO₄ | Imine Formation |
| Nucleophilic Sub. | Quinazoline Ring | Alkyl Halides | Alkylation |
Research Findings and Implications
-
Pharmacological Potential : Quinazoline derivatives are explored for anticancer and anti-inflammatory activities, suggesting this compound may exhibit similar bioactivity.
-
Mechanistic Insights : The phenethylamino group’s interaction with biological targets (e.g., enzymes) could influence therapeutic efficacy.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related acetamide-quinazolinone hybrids, as summarized below:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thioether or sulfanyl linkages in analogs (e.g., ) may enhance oxidative stability compared to the target’s amide/ethylene spacers.
Phenethylaminoethyl Side Chain: The flexible ethyl spacer and terminal amine may mimic endogenous neurotransmitters, suggesting CNS-targeted activity, unlike thiazolidinone or isoindole derivatives ().
Biological Activity Trends: Thiazolidinone-containing analogs exhibit anti-inflammatory activity (), while dichlorophenyl derivatives show anticonvulsant effects (). The target compound’s activity remains speculative but could align with CNS modulation due to its phenethylamine motif.
Synthetic Routes: Thiocarbonyl-bis-thioglycolic acid is a common reagent for introducing thiazolidinone rings (), whereas the target compound’s synthesis likely employs phthalic anhydride or similar electrophiles for amide bond formation ().
Research Findings and Implications
- Structure-Activity Relationships (SAR): The phenethylaminoethyl substituent’s amine group may serve as a hydrogen-bond donor, enhancing target engagement compared to sulfur-containing analogs (e.g., ). Methoxy groups could reduce metabolic clearance via cytochrome P450 inhibition .
- Pharmacokinetic Considerations : The 3,4-dimethoxy group may improve oral bioavailability relative to polar derivatives (e.g., sulfonyl or hydroxyl groups in ).
- Unresolved Questions : The exact biological targets (e.g., kinase inhibition, GPCR modulation) remain uncharacterized, warranting enzymatic assays or binding studies.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 591.68 g/mol. The structural complexity is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C30H33N5O6 |
| Molecular Weight | 591.68 g/mol |
| IUPAC Name | This compound |
| InChI Key | JTEDVNFIPPZBEN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies suggest that derivatives containing quinazolinone structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound may act on specific signaling pathways involved in cell proliferation and survival .
- Antimicrobial Effects : Preliminary investigations indicate that the compound possesses antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways could be responsible for these effects .
- Neuroprotective Potential : There is emerging evidence suggesting neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) in vitro. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 expression, leading to cell cycle arrest .
- Antimicrobial Testing : In vitro assays revealed that the compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to assess its efficacy .
- Neuroprotective Effects : In a rodent model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for this compound, and what methodological challenges arise during its preparation?
The synthesis involves multi-step reactions, typically starting with the construction of the quinazolinone core. A common approach for analogous compounds (e.g., N-[(2,4-dichlorophenyl)methyl] derivatives) includes:
- Step 1 : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to form a 2,4-dioxo-quinazoline intermediate .
- Step 2 : Activation of the carboxylic acid group with N,N′-carbonyldiimidazole (CDI), followed by coupling with a substituted phenethylamine derivative (e.g., 3,4-dimethoxyphenethylamine) under anhydrous conditions .
- Challenge : Steric hindrance from the phenethylamino and dimethoxyphenethyl groups may reduce coupling efficiency. Optimizing reaction solvents (e.g., DMF or dichloromethane) and temperatures (0–25°C) is critical .
Q. How is the compound structurally characterized, and what crystallographic tools are recommended?
X-ray crystallography is the gold standard for confirming the 3D structure. Key steps include:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ the SHELX suite (e.g., SHELXL) for solving and refining the structure. The program handles hydrogen bonding networks, torsional angles, and anisotropic displacement parameters effectively .
- Example : For related acetamides, hydrogen bonds between amide N–H and carbonyl O atoms form R₂²(10) dimers, which stabilize the crystal lattice .
Advanced Research Questions
Q. What experimental models are suitable for evaluating its bioactivity, and how should dose-response studies be designed?
- In vitro models : Screen for GABAergic affinity (via radioligand displacement assays using [³H]-muscimol) due to structural similarities to anticonvulsant quinazolinones .
- In vivo models : Use the pentylenetetrazole (PTZ)-induced seizure model in mice. A typical protocol includes:
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., 4-NO₂ in analogs) may enhance receptor binding but reduce solubility, leading to variable in vivo efficacy .
- Methodological reconciliation :
- Perform comparative molecular docking to assess binding poses in GABAₐ receptor models.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify enthalpic/entropic drivers .
Q. What computational and experimental strategies are recommended for pharmacokinetic profiling?
- Lipophilicity : Calculate logP values using software like MarvinSuite or experimentally via shake-flask assays (octanol/water partitioning).
- Metabolic stability : Incubate the compound with liver microsomes (human or murine) and monitor degradation via LC-MS.
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. A Papp value >1 × 10⁻⁶ cm/s suggests favorable permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data between similar acetamide derivatives?
Discrepancies in dihedral angles (e.g., 54.8° vs. 77.5° in dichlorophenyl-pyrazolyl systems) may arise from:
- Crystal packing effects : Hydrogen bonding and π-stacking can induce conformational strain .
- Resolution : Ensure data collection at <1.0 Å resolution to minimize model bias.
- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
